Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate
Description
Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate is a brominated aromatic ester characterized by a 2-bromoacetyl (-COCH₂Br) substituent on a para-substituted phenyl ring, which is further linked to a 2-methylpropanoate ethyl ester group. This compound’s structure confers significant reactivity due to the electron-withdrawing bromoacetyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .
Key structural features:
- Bromoacetyl group: Enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions.
- Ethyl 2-methylpropanoate backbone: Provides steric bulk, influencing solubility and reactivity.
- Para-substitution: Ensures electronic and steric effects are maximized on the aromatic ring.
Properties
IUPAC Name |
ethyl 2-[4-(2-bromoacetyl)phenyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-4-18-13(17)14(2,3)11-7-5-10(6-8-11)12(16)9-15/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQQICRPHDLZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The foundational step in synthesizing Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate involves introducing the bromoacetyl group to the phenyl ring. Patent US20110009636A1 demonstrates a palladium-catalyzed coupling strategy using 4-bromo phenethyl alcohol as a starting material. In this method, Pd(dba)₂ (dibenzylideneacetone palladium) and t-Bu₃P (tris(tert-butyl)phosphine) form the catalytic system, enabling coupling with methyltrimethylsilyl dimethylketene acetal in dimethylformamide (DMF) at 80°C for 18 hours. This reaction achieves near-quantitative yields (94–100%) for intermediates like 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoate.
To adapt this route for bromoacetyl introduction, the hydroxyethyl intermediate undergoes mesylation using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM). Subsequent displacement with sodium bromide (NaBr) in polar aprotic solvents like DMF replaces the mesyl group with bromine, yielding the bromoacetyl derivative. This two-step process mirrors the patent’s methodology for synthesizing chloroethyl analogs, achieving 85–92% yields.
Nickel-Catalyzed Alkylation
An alternative coupling method from CN112552157B employs nickel bromide (NiBr₂) as a catalyst with potassium phosphate (K₃PO₄) as a base. This approach couples halogenated alkanes (e.g., bromochloroethane) with aryl boronic acids under milder conditions (70°C, 24 hours). The patent reports a 95.5% yield for compound V, a precursor to the bromoacetyl intermediate. Nickel catalysis offers cost advantages over palladium but requires careful optimization of ligand systems (e.g., 4,4-di-t-butylpyridinium) to suppress side reactions.
Halogenation Strategies for Bromoacetyl Group Introduction
Sulfonate Intermediate Displacement
A widely adopted method involves converting hydroxyl groups to sulfonates, which are then displaced by bromide ions. As detailed in US20110009636A1, 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoate is treated with methanesulfonyl chloride (MsCl) in DCM at room temperature, forming the mesylate intermediate. Subsequent reaction with NaBr in DMF at 60°C for 4 hours replaces the mesyl group with bromine, yielding the bromoacetyl derivative. This method achieves 85–90% yields and avoids highly toxic reagents like ethylene oxide.
Direct Bromination Using Carbon Tetrabromide
CN112552157B highlights a one-step bromination technique using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The reaction proceeds at 0°C in DCM, converting acetyl groups to bromoacetyl moieties via a radical mechanism. This method simplifies the synthesis by eliminating the need for pre-functionalized intermediates, though yields are slightly lower (75–78%) due to competing side reactions.
Esterification and Final Product Isolation
Esterification of Propanoic Acid Intermediates
The ethyl ester group is introduced early in the synthesis to protect the carboxylic acid functionality. Patent US20110009636A1 describes esterification using ethyltrimethylsilyl dimethylketene acetal in the presence of ZnF₂, achieving 92% yield for ethyl 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoate. Subsequent bromination or mesylation retains the ester group, ensuring compatibility with downstream reactions.
Acidic Hydrolysis and Recrystallization
Final purification often involves acidic hydrolysis to remove protecting groups. CN112552157B uses hydrochloric acid (HCl) in tetrahydrofuran (THF) at 60°C to hydrolyze ester intermediates, followed by recrystallization from ethanol/water mixtures. This step ensures high purity (>99%) for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(dba)₂, t-Bu₃P, ZnF₂ | 80°C, 18h | 90–92% | High yield, scalable | Expensive palladium catalyst |
| Ni-catalyzed alkylation | NiBr₂, K₃PO₄ | 70°C, 24h | 95.5% | Cost-effective | Requires ligand optimization |
| Sulfonate displacement | MsCl, NaBr | RT → 60°C, 6h | 85–90% | Avoids toxic reagents | Two-step process |
| Direct bromination | CBr₄, PPh₃ | 0°C, 1h | 75–78% | Single-step | Lower yield, radical side reactions |
Industrial-Scale Considerations
Both patents emphasize scalability, with US20110009636A1 achieving 100% yield in gram-scale reactions, while CN112552157B reports 88–95% yields in multi-kilogram batches. Critical factors include:
-
Solvent selection : DMF and DME balance reaction efficiency and ease of removal.
-
Catalyst recovery : Palladium and nickel catalysts are recycled via filtration and ion-exchange resins.
-
Safety protocols : Bromination steps require controlled temperatures and inert atmospheres to prevent exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amides, thioethers, or azides.
Reduction: Formation of alcohols.
Oxidation: Formation of phenolic compounds or quinones.
Scientific Research Applications
Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function. The ester moiety can also undergo hydrolysis, releasing the active compound at the target site.
Comparison with Similar Compounds
Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5)
Structural Differences :
- Replaces the 2-bromoacetyl group with a simple 4-bromophenyl moiety.
- Methyl ester instead of ethyl ester.
Ethyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
Structural Differences :
- Substitutes 2-bromoacetyl with a 4-chlorobutanoyl (-CO(CH₂)₃Cl) chain.
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (CID 12346102)
Structural Differences :
- Replaces the bromoacetyl group with a 4-bromophenoxy (-O-C₆H₄-Br) substituent.
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (CAS 1234846-63-9)
Structural Differences :
- Features an α,β-unsaturated ester with a bromo-fluorophenyl group instead of a bromoacetyl-substituted phenyl.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Applications |
|---|---|---|---|---|
| Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate | C₁₄H₁₆BrO₃ | ~315.18 | Bromoacetyl, ethyl ester | Cross-coupling, drug intermediates |
| Methyl 2-(4-bromophenyl)-2-methylpropanoate | C₁₁H₁₃BrO₂ | 257.12 | Bromophenyl, methyl ester | Agrochemicals, Suzuki couplings |
| Ethyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | C₁₆H₂₁ClO₃ | 308.79 | Chlorobutanoyl, ethyl ester | Antihistamine synthesis |
| Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | C₁₂H₁₅BrO₃ | 321.59 | Bromophenoxy, ethyl ester | Pesticides, meta-C–H activation |
| Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | C₁₁H₁₀BrFO₂ | 285.10 | α,β-unsaturated ester | Fluorinated drug intermediates |
Key Research Findings
- Reactivity Hierarchy: Bromoacetyl > α,β-unsaturated ester > chlorobutanoyl > bromophenoxy > bromophenyl in nucleophilic substitution reactions .
- Synthetic Flexibility : The bromoacetyl group in the target compound enables diverse transformations (e.g., Grignard additions, palladium-catalyzed couplings) unmatched by simpler brominated analogs .
- Pharmaceutical Relevance : Bromoacetyl derivatives are critical in kinase inhibitor synthesis (e.g., CLK inhibitors) due to their ability to form covalent bonds with target proteins .
Biological Activity
Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-bromoacetophenone under basic conditions. This method allows for the introduction of the bromoacetyl group, which is crucial for its biological activity.
Antiplatelet Activity
Recent studies have demonstrated that derivatives related to this compound exhibit significant antiplatelet activity. For instance, compounds synthesized from ethyl acetoacetate derivatives showed effective inhibition of platelet aggregation induced by Arachidonic Acid (AA) and Adenosine Diphosphate (ADP). The para-hydroxyphenylhydrazine derivative was noted for its superior activity, suggesting that electron-releasing substituents enhance antiplatelet effects while electron-withdrawing groups diminish potency .
Cytotoxicity and Cancer Research
Further investigations into the cytotoxic effects of this compound revealed its potential in cancer therapy. In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines. For example, exposure to this compound resulted in increased levels of reactive oxygen species (ROS), which are known to play a role in cell signaling pathways associated with apoptosis .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Platelet Aggregation : The compound appears to interfere with the signaling pathways that lead to platelet activation and aggregation, primarily through modulation of cyclooxygenase (COX) pathways.
- Induction of Apoptosis : The increase in ROS levels suggests that the compound may activate stress response pathways leading to programmed cell death. This has been linked to upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
Study on Antiplatelet Activity
In a study evaluating various derivatives for their antiplatelet effects, this compound was tested against standard antiplatelet agents. The results indicated a comparable efficacy, particularly at higher concentrations, making it a candidate for further development as an antiplatelet agent .
Cancer Cell Line Studies
Another significant study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, alongside morphological changes indicative of apoptosis. The study highlighted the importance of ROS in mediating these effects .
Data Summary
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-(2-bromoacetyl)phenyl)-2-methylpropanoate, and what intermediates are critical?
The compound is synthesized via multi-step protocols involving bromoacetylation and esterification. A key intermediate is ethyl 2-(4-bromophenyl)-2-methylpropanoate, which undergoes coupling with bromoacetyl derivatives. For example, describes a reaction using methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate with methanol and sulfuric acid under reflux to form dimethoxy intermediates . Another approach ( ) employs SnCl4 as a Lewis catalyst to facilitate regioselective bromoacetylation in chloroform at low temperatures . Critical intermediates include aryl halides and ester-protected precursors, which require purification via column chromatography (PE/EtOAc gradients) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- LCMS : Used to confirm molecular weight (e.g., m/z 791 [M+H]+ in ) .
- HPLC : Retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions) ensures purity .
- NMR : 1H and 13C NMR (e.g., δ 7.36 ppm for aromatic protons, 176.1 ppm for carbonyl carbons in ) are critical for structural elucidation .
- ESI-MS : Validates molecular ion peaks and isotopic patterns (e.g., m/z 373.2/375.2 [M+H]+ for brominated derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
- Catalyst Selection : Use of Pd catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) for cross-coupling reactions improves efficiency ( ) .
- Temperature Control : Low-temperature bromoacetylation (-78°C) minimizes side reactions ( ) .
- Solvent Systems : Polar aprotic solvents like DMF enhance solubility of intermediates ( ), while toluene/water biphasic systems aid in purification .
- Workup Strategies : Acid-base extraction (e.g., citric acid in ) and charcoal filtration remove impurities .
Q. What strategies address contradictory spectroscopic data or unexpected byproducts?
- Isomer Identification : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers arising from bromoacetyl positional variability .
- Byproduct Analysis : LCMS and HRMS can detect halogenated impurities (e.g., notes bromoacetate derivatives) .
- Reaction Monitoring : In-situ FTIR or TLC tracks reaction progress, preventing over-bromination or ester hydrolysis .
Q. How can regioselective bromoacetylation be achieved in complex scaffolds?
- Lewis Acid Catalysis : SnCl4 promotes selective bromoacetylation at electron-rich aromatic positions ( ) .
- Protecting Groups : Ethyl ester groups (e.g., ) shield reactive sites, directing bromine to unprotected phenyl rings .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, guiding experimental design .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Column Chromatography : Use gradients of petroleum ether/ethyl acetate (e.g., 10:1 to 1:1) for optimal separation ( ) .
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals .
- Acid-Base Extraction : Sodium sulfate drying and brine washes remove residual acids/bases ( ) .
Q. How can the compound’s stability be assessed under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
